molecular formula C8H10N2O3 B12344703 ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

Cat. No.: B12344703
M. Wt: 182.18 g/mol
InChI Key: LPHRIEYDDWNRDN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of the compound is derived by prioritizing substituents on the pyrazine ring according to their positional hierarchy. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substituents include:

  • A methyl group (-CH₃) at position 5,
  • An oxo group (=O) at position 3,
  • An ethyl carboxylate group (-COOCH₂CH₃) at position 2.

The numbering begins at the nitrogen atom adjacent to the carboxylate group to minimize locants, resulting in the formal name This compound . The "2H" designation indicates the partial saturation of the pyrazine ring, though the compound primarily exists in the aromatic tautomeric form under standard conditions.

Isomeric possibilities arise from positional variations of substituents. For instance, shifting the methyl group to position 6 or the oxo group to position 4 would yield structural isomers. However, the reported compound’s substitution pattern is stabilized by resonance interactions between the oxo group and the aromatic ring. Stereoisomerism is absent due to the planar geometry of the pyrazine ring and the lack of chiral centers.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction data for analogous pyrazine derivatives, such as methyl-5-methylpyrazine-2-carboxylate, reveal key structural features. In these structures, the pyrazine ring adopts a planar conformation with bond lengths of 1.33 Å for C-N and 1.38 Å for C-C, consistent with aromatic delocalization. The ethyl carboxylate group exhibits a carbonyl bond length of 1.21 Å (C=O), while the ester C-O bond measures 1.34 Å, aligning with typical sp³ hybridization.

The methyl group at position 5 lies in the plane of the pyrazine ring, with a C-C bond length of 1.50 Å, indicative of minimal steric strain. The oxo group at position 3 forms a hydrogen bond with the adjacent nitrogen atom (N-H···O=C), stabilizing the keto tautomer in the solid state. Dihedral angles between the pyrazine ring and the carboxylate group average 12.5°, suggesting slight twisting due to steric interactions between the ethyl group and the ring.

Comparative Structural Analysis with Related Pyrazine Derivatives

Comparative analysis with ethyl pyrazine-2-carboxylate highlights the electronic and steric effects of the additional methyl and oxo groups. The methyl group at position 5 donates electron density via hyperconjugation, slightly elongating adjacent C-N bonds (1.35 Å vs. 1.33 Å in unsubstituted pyrazine). Conversely, the electron-withdrawing oxo group at position 3 shortens the C-N bond at position 2 to 1.30 Å, enhancing aromaticity.

In contrast, ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate features a fused pyridine-pyrazine ring system, which introduces non-planarity and additional hydrogen-bonding interactions. The fused system increases the dihedral angle between the carboxylate and the heterocycle to 25.4°, reducing conjugation compared to the monocyclic derivative.

Substituent positioning also influences packing efficiency. For example, this compound adopts a herringbone arrangement in the crystal lattice, facilitated by π-π stacking (3.8 Å interplanar distance) and C-H···O hydrogen bonds. In comparison, simpler esters like ethyl pyrazine-2-carboxylate exhibit less dense packing due to the absence of hydrogen-bond donors.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4,6H,3H2,1-2H3

InChI Key

LPHRIEYDDWNRDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C(C=N1)C

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis from Pyruvic Aldehyde and o-Phenylenediamine

A foundational method for synthesizing pyrazine derivatives involves cyclization reactions. The patent CN1155581C outlines a four-step process starting with pyruvic aldehyde (methylglyoxal) and o-phenylenediamine.

Cyclization and Intermediate Formation

In the first step, pyruvic aldehyde reacts with o-phenylenediamine in the presence of sodium pyrosulfite as a catalyst. The reaction proceeds at 60–80°C for 0.5 hours, yielding 3-methyl benzopyrazine. The mechanism involves Schiff base formation followed by cyclization, facilitated by the catalyst’s redox properties.

Oxidation to Dicarboxylic Acid

The intermediate 3-methyl benzopyrazine undergoes oxidation using potassium permanganate (KMnO₄) at 100–103°C. This step introduces carboxylic acid groups at positions 2 and 3 of the pyrazine ring, forming 5-methylpyrazine-2,3-dicarboxylic acid potassium salt. The oxidation is exothermic, requiring careful temperature control to avoid over-oxidation.

Acidification and Decarboxylation

Sulfuric acid (H₂SO₄) is employed for acidification and decarboxylation at 115°C. The molar ratio of H₂SO₄ to the potassium salt is critical (2.5:1), ensuring complete decarboxylation of the 3-carboxyl group while retaining the 2-carboxyl group. This yields 5-methylpyrazine-2-carboxylic acid.

Esterification and Purification

The final step involves esterification with ethanol under acidic conditions. However, the patent emphasizes extraction using butanone at pH 1.5–4.0 to isolate the product. Crystallization and vacuum drying yield ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate with a purity ≥99%.

Table 1: Material Consumption for Cyclization-Based Synthesis
Material Specification Consumption (kg/kg product)
Pyruvic aldehyde Industrial, 100% 7.00
o-Phenylenediamine 98% 8.50
Sodium pyrosulfite 98% 6.75
Potassium permanganate 98% 38.00
Sulfuric acid 98% 31.00

Esterification of 5-Methyl-3-Oxo-2H-Pyrazine-2-Carboxylic Acid

Esterification of the pre-formed carboxylic acid is a common industrial approach. The patent CN103508959A demonstrates this using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF).

Reaction Conditions

A mixture of 5-methyl-3-oxo-2H-pyrazine-2-carboxylic acid (50 mmol), DMF (20 mL), and NaH (0.8 g) is heated to 110°C with DMC (200–400 mmol). The reaction completes in 4 hours, achieving yields of 79–89%. NaH acts as a base, deprotonating the carboxylic acid to facilitate nucleophilic attack by ethanol.

Purification and Byproduct Management

Post-reaction, unreacted DMC is removed via vacuum distillation. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄. Recrystallization from methanol yields the pure ester.

Multicomponent Reactions Involving Malononitrile

The synthesis of related pyrazine derivatives, as reported by De Gruyter, involves multicomponent reactions. Ethyl 3-oxobutanoate reacts with malononitrile and ammonium acetate in ethanol/water (1:1) at room temperature. Although this method primarily yields biphenyl derivatives, modifying the aldehyde component (e.g., using propionaldehyde) could adapt the pathway for pyrazine synthesis.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the ester. This one-pot strategy minimizes intermediate isolation, enhancing scalability.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes
Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 81–89 ≥99 High Moderate
Esterification 79–89 ≥98 Medium High
Multicomponent 65–75 ≥95 Low Low
  • Cyclization-Oxidation : Optimal for industrial-scale production but requires toxic reagents (KMnO₄).
  • Esterification : Cost-effective but depends on precursor availability.
  • Multicomponent Reactions : Eco-friendly but lower yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Methyl pyrazine-2-carboxylate (C₆H₆N₂O₂) shares the pyrazine core but lacks the 5-methyl and 3-oxo groups. The absence of the oxo group reduces hydrogen-bonding capacity, leading to differences in solubility and crystal packing. For example, methyl pyrazine-2-carboxylate crystallizes in the monoclinic space group P2₁/c with distinct lattice parameters (a = 7.512 Å, b = 10.235 Å, c = 9.861 Å; β = 105.5°) compared to ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate, which likely adopts a different packing due to additional substituents .

5-Methyl-2-pyrazinecarboxylic acid (C₆H₆N₂O₂) replaces the ethyl ester with a carboxylic acid. This substitution increases polarity, improving water solubility but reducing bioavailability. The acid form is a precursor to drugs like Acipimox and Glipizide, highlighting the pharmacological relevance of pyrazinecarboxylic derivatives .

Hydrogen Bonding and Crystallography

The oxo group at position 3 facilitates hydrogen bonding, influencing crystal morphology. For instance, methyl pyrazine-2-carboxylate forms dimeric hydrogen bonds (O···H–N) with a graph-set notation R₂²(8), whereas the ethyl ester analog may exhibit longer C=O···H–N interactions due to steric hindrance from the ethyl group .

Biological Activity

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family, characterized by its unique structure that includes an ethyl ester, a ketone group, and a methyl substituent. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula for this compound is C$9$H${10}$N$_2$O$_3$. Its structural features include:

  • A pyrazine ring with nitrogen atoms.
  • A carboxylate group at the 2-position.
  • A ketone functional group at the 3-position.
  • A methyl group at the 5-position.

These functional groups contribute to the compound's reactivity and potential interactions with biological molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

The precise mechanisms of action for this compound are not fully elucidated. However, research indicates potential interactions with:

  • Proteins involved in metabolic pathways : These interactions could affect various cellular processes, including apoptosis and cell cycle regulation.
  • Enzymatic targets : Molecular docking studies suggest that similar compounds can fit well into active sites of enzymes such as cytochrome P450, indicating possible inhibition or modulation of these enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other pyrazine derivatives:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-methylpyrazineMethyl group at position 4Known for distinct flavor profile
Ethyl 6-methylpyrazineMethyl group at position 6Exhibits different biological activities
Ethyl 5-amino-4-cyanopyrazoleAmino and cyano groups presentPotentially more reactive due to amino group
Ethyl pyrazinecarboxylic acidCarboxylic acid functionalityStronger acidity compared to esters

The unique arrangement of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Activity : In studies involving related pyrazines, several compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., PC-3, MCF7). For example, a derivative showed an IC$_{50}$ value indicating strong activity against prostate cancer cells .
  • Molecular Docking Studies : These studies have revealed that certain derivatives can effectively bind to key enzymatic targets, suggesting a mechanism for their biological activity through inhibition or modulation of enzyme function .

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